molecular formula C21H15BrN2O5 B15082328 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate CAS No. 767314-15-8

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Cat. No.: B15082328
CAS No.: 767314-15-8
M. Wt: 455.3 g/mol
InChI Key: MBLSJXJHNDZGHA-FSJBWODESA-N
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Description

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C21H15BrN2O5 and a molecular weight of 455.268 g/mol . This compound is known for its unique structure, which includes both a brominated aromatic ring and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dihydroxybenzoic acid with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The carbohydrazonoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

CAS No.

767314-15-8

Molecular Formula

C21H15BrN2O5

Molecular Weight

455.3 g/mol

IUPAC Name

[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H15BrN2O5/c22-15-5-3-14(4-6-15)21(28)29-17-8-1-13(2-9-17)12-23-24-20(27)18-10-7-16(25)11-19(18)26/h1-12,25-26H,(H,24,27)/b23-12+

InChI Key

MBLSJXJHNDZGHA-FSJBWODESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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